molecular formula C15H15FN2O4 B2763829 Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate CAS No. 134811-49-7

Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate

Cat. No.: B2763829
CAS No.: 134811-49-7
M. Wt: 306.293
InChI Key: XWLVSXGLHNCVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate is an organic compound with the molecular formula C15H15FN2O4. It is known for its unique structure, which includes a cyano group, a fluorine atom, and a phenylamino group attached to a methylene malonate backbone.

Scientific Research Applications

Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate has diverse applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate typically involves the reaction of diethyl malonate with 3-cyano-4-fluoroaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reactors and more efficient purification methods to ensure high yield and purity of the final product. Automation and continuous flow techniques may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-((3-cyano-4-chlorophenylamino)methylene)malonate
  • Diethyl 2-((3-cyano-4-bromophenylamino)methylene)malonate
  • Diethyl 2-((3-cyano-4-methylphenylamino)methylene)malonate

Uniqueness

Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

diethyl 2-[(3-cyano-4-fluoroanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c1-3-21-14(19)12(15(20)22-4-2)9-18-11-5-6-13(16)10(7-11)8-17/h5-7,9,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLVSXGLHNCVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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